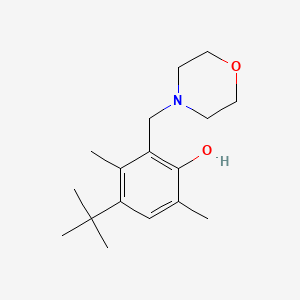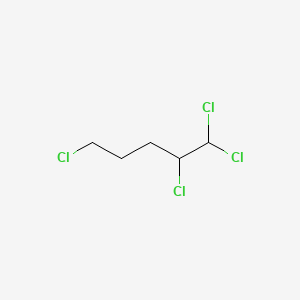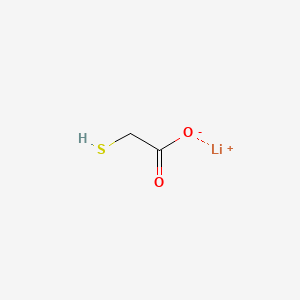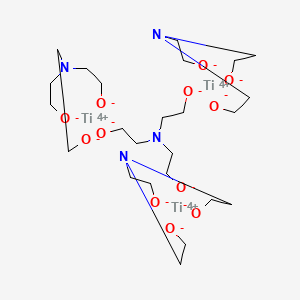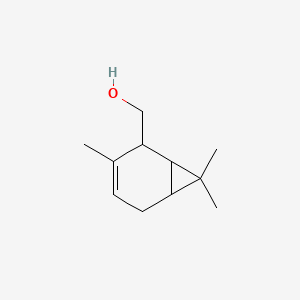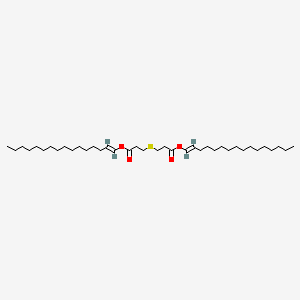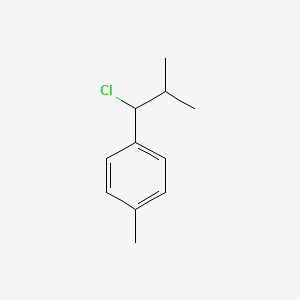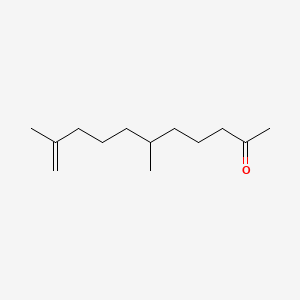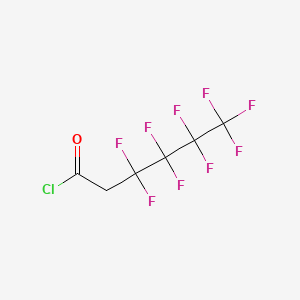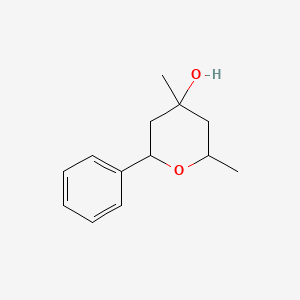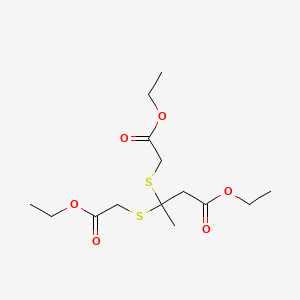
Ethyl 3,3-bis((2-ethoxy-2-oxoethyl)thio)butyrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EINECS 267-958-1, also known as [1,3,8,10-tetrahydro-1,3,8,10-tetraoxoanthra[2,1,9-def:6,5,10-d’e’f’]diisoquinoline-2,9-diyl]di-m-phenylene bis (thiocyanate), is a complex organic compound. It is primarily used as a pigment and is known for its bright red color. This compound is part of the European Inventory of Existing Commercial Chemical Substances (EINECS), which lists chemical substances that were on the European Community market between January 1, 1971, and September 18, 1981 .
Preparation Methods
The preparation of EINECS 267-958-1 involves dissolving bismuth sulfide in sulfuric acid and reacting it with organic dyes under acidic conditions. . Industrial production methods typically involve large-scale synthesis in controlled environments to ensure the purity and consistency of the pigment.
Chemical Reactions Analysis
EINECS 267-958-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce different oxides, while substitution reactions may yield various substituted derivatives.
Scientific Research Applications
EINECS 267-958-1 has a wide range of scientific research applications:
Chemistry: It is used as a pigment in various chemical formulations, including paints, coatings, and plastic products.
Biology: The compound’s stability and resistance to light and heat make it useful in biological staining and imaging techniques.
Medicine: While not directly used as a drug, its derivatives and related compounds are studied for potential therapeutic applications.
Mechanism of Action
The mechanism of action of EINECS 267-958-1 primarily involves its interaction with light and heat. The compound’s molecular structure allows it to absorb and reflect specific wavelengths of light, giving it its characteristic bright red color. This property is utilized in various applications, from pigments in paints to biological staining.
Comparison with Similar Compounds
EINECS 267-958-1 can be compared with other similar compounds, such as:
Sulfur Red 11: Another pigment with similar properties and applications.
Pigment Red 108: Known for its bright red color and stability.
Bismuth sulfide derivatives: These compounds share similar preparation methods and applications.
The uniqueness of EINECS 267-958-1 lies in its specific molecular structure, which provides exceptional stability and resistance to light and heat, making it a preferred choice in various industrial and scientific applications .
Properties
CAS No. |
67959-61-9 |
|---|---|
Molecular Formula |
C14H24O6S2 |
Molecular Weight |
352.5 g/mol |
IUPAC Name |
ethyl 3,3-bis[(2-ethoxy-2-oxoethyl)sulfanyl]butanoate |
InChI |
InChI=1S/C14H24O6S2/c1-5-18-11(15)8-14(4,21-9-12(16)19-6-2)22-10-13(17)20-7-3/h5-10H2,1-4H3 |
InChI Key |
SHNHPBBQUGHACF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C)(SCC(=O)OCC)SCC(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


